Cas no 16681-59-7 (2-Bromo-1-methyl-1H-imidazole)

2-Bromo-1-methyl-1H-imidazole is a heterocyclic organic compound featuring a bromine substituent at the 2-position and a methyl group at the 1-position of the imidazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromine moiety enables efficient functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The methyl group enhances stability while maintaining reactivity. With high purity and consistent performance, 2-Bromo-1-methyl-1H-imidazole is a valuable building block for researchers developing bioactive compounds, catalysts, or specialty materials. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2-Bromo-1-methyl-1H-imidazole structure
2-Bromo-1-methyl-1H-imidazole structure
Product Name:2-Bromo-1-methyl-1H-imidazole
CAS No:16681-59-7
MF:C4H5BrN2
MW:160.999899625778
MDL:MFCD02179525
CID:50500
PubChem ID:24883061
Update Time:2025-05-26

2-Bromo-1-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-methyl-1H-imidazole
    • 2-Bromo-1-methylimidazole
    • Imidazole,2-bromo-1-methyl- (8CI)
    • 2-Bromo-N-methylimidazole
    • 1-METHYL-2-BROMOIMIDAZOLE
    • 1-Methyl-2-bromo-1H-imidazole
    • 1H-Imidazole,2-bromo-1-methyl-
    • 3-METHYL-3-PHENYLBUTANOIC ACID
    • 2-Bromo-1-methyl-1H-imidazole 97%
    • 1H-Imidazole, 2-bromo-1-methyl-
    • zlchem 620
    • PubChem7594
    • N-methyl-2-bromoimidazole
    • 2-bromanyl-1-methyl-imidazole
    • ZLD0070
    • BANOTGHIHYMTDL-UHFFFAOYSA-N
    • STL451562
    • BBL100104
    • SBB054456
    • RW
    • AKOS005258957
    • 16681-59-7
    • AM803300
    • W-204360
    • DTXSID00378317
    • FT-0637398
    • AB11315
    • CS-W002911
    • CHEMBL305538
    • EN300-61159
    • Z959380970
    • AC-28872
    • SCHEMBL213630
    • PS-3310
    • SY013969
    • A810773
    • 2-Bromo-1-methyl-1H-imidazole, 95%
    • MFCD02179525
    • Q-103098
    • DTXCID00329344
    • imidazole, 2-bromo-1-methyl-
    • DB-027057
    • MDL: MFCD02179525
    • Inchi: 1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
    • InChI Key: BANOTGHIHYMTDL-UHFFFAOYSA-N
    • SMILES: BrC1=NC=CN1C

Computed Properties

  • Exact Mass: 159.96400
  • Monoisotopic Mass: 159.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 66.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 17.8
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.649 g/mL at 25 °C(lit.)
  • Boiling Point: 172 °C(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5440(lit.)
  • PSA: 17.82000
  • LogP: 1.18260
  • Solubility: Not determined
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

2-Bromo-1-methyl-1H-imidazole Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H315-H318
  • Warning Statement: P280-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-38-41
  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8 °C
  • Safety Term:S26
  • Risk Phrases:R22; R38; R41

2-Bromo-1-methyl-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-1-methyl-1H-imidazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16681-59-7)2-Bromo-1-methyl-1H-imidazole
Order Number:A1201639
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:45
Price ($):249.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:16681-59-7)2-Bromo-1-methyl-1H-imidazole
Order Number:sfd9819
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-Bromo-1-methyl-1H-imidazole

Introduction to 2-Bromo-1-methyl-1H-imidazole (CAS No. 16681-59-7)

2-Bromo-1-methyl-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 16681-59-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in drug development. The structural features of 2-Bromo-1-methyl-1H-imidazole, particularly the presence of a bromine substituent at the 2-position and a methyl group at the 1-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The imidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic natural nucleobases and participate in hydrogen bonding interactions, which are crucial for enzyme binding and receptor recognition. The bromine atom in 2-Bromo-1-methyl-1H-imidazole introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are widely exploited in the synthesis of more complex molecules. This reactivity has been leveraged in the development of novel pharmaceuticals, including kinase inhibitors, antiviral agents, and anticancer drugs.

In recent years, 2-Bromo-1-methyl-1H-imidazole has been extensively studied for its role in the synthesis of small molecule inhibitors targeting various disease-related proteins. For instance, researchers have utilized this compound as a building block in the development of inhibitors for tyrosine kinases, which are overexpressed in many cancers and play a critical role in tumor growth and progression. The brominated imidazole derivatives derived from 2-Bromo-1-methyl-1H-imidazole have shown promising activity against these kinases, often exhibiting improved potency and selectivity compared to their unmodified counterparts.

Moreover, the structural versatility of 2-Bromo-1-methyl-1H-imidazole has made it a valuable tool in fragment-based drug discovery. By modifying its core structure or appending different functional groups, chemists can generate libraries of compounds with tailored biological activities. This approach has been particularly successful in identifying lead compounds for treating neurological disorders, where precise modulation of receptor interactions is essential. The bromine atom at the 2-position serves as a handle for further derivatization, allowing chemists to explore diverse chemical space while maintaining the inherent properties of the imidazole scaffold.

Recent advancements in computational chemistry have further enhanced the utility of 2-Bromo-1-methyl-1H-imidazole in drug design. Molecular modeling studies have demonstrated that this compound can effectively interact with specific amino acid residues in target proteins, providing insights into its binding mechanism. These insights have guided the optimization of lead compounds toward higher efficacy and reduced off-target effects. Additionally, virtual screening techniques have been employed to identify novel derivatives of 2-Bromo-1-methyl-1H-imidazole with enhanced pharmacological properties.

The synthesis of 2-Bromo-1-methyl-1H-imidazole itself is an intriguing process that highlights its synthetic utility. While several synthetic routes have been reported, one common approach involves the bromination of 1-methylimidazole using brominating agents such as N-bromosuccinimide (NBS). This reaction typically proceeds under mild conditions and yields high yields of the desired product. The purity and stability of 2-Bromo-1-methyl-1H-imidazole make it an ideal starting material for subsequent chemical transformations.

In conclusion, 2-Bromo-1-methyl-1H-imidazole (CAS No. 16681-59-7) is a versatile and highly functional compound with significant applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16681-59-7)2-Bromo-1-methyl-1H-imidazole
A1201639
Purity:99%
Quantity:25g
Price ($):249.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:16681-59-7)2-Bromo-1-methyl-1H-imidazole
sfd9819
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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